N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide
Overview
Description
N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2-(chlorocarbonyl)phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(5-{2-[2-(5-amino-1,3,4-thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-1,3,4-thiadiazol-2-yl)-2-phenyl-acetamide: Exhibits similar biological activities but with better aqueous solubility.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Known for its potent antitumor activity and selective inhibition of glutaminase.
Uniqueness
N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of the thiadiazole ring and tetrahydrofuran-2-carboxamide moiety provides a versatile scaffold for developing new therapeutic agents .
Properties
IUPAC Name |
N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-2-13-19-20-16(24-13)18-14(21)10-6-3-4-7-11(10)17-15(22)12-8-5-9-23-12/h3-4,6-7,12H,2,5,8-9H2,1H3,(H,17,22)(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQXRHPKKJVBPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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